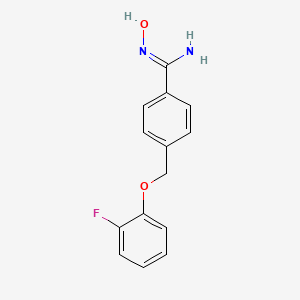
4-(2-氟苯氧甲基)-N'-羟基苯-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide (FPC) is a synthetic compound that has been used in a variety of scientific research applications. FPC has been studied for its biochemical and physiological effects on humans, animals, and plants. It has been used in laboratory experiments to study the mechanism of action of various drugs and to study the effects of various environmental factors on living organisms.
科学研究应用
生物催化和生物转化
利用植物培养物(如何首乌的多毛根培养物)进行生物转化已用于羟基苯衍生物的葡萄糖基化。这些过程产生了诸如熊果苷和石斛兰素之类的葡萄糖苷,表明生物催化在修饰羟基苯衍生物以增强其溶解性和生物活性的潜力 (Yan 等人,2007 年).
材料科学
在材料科学中,羟基苯衍生物已被掺入聚合物中以改善其性能。例如,已经合成了基于双(醚-羧酸)和芳香族二胺的交替共聚(酰胺-酰亚胺),显示出优异的溶解性和热稳定性。这些聚合物形成坚韧、透明且柔韧的薄膜,可用于高性能材料 (Yang & Wei,2001 年).
环境科学与生物修复
由微生物联合体对酚类化合物厌氧转化为苯甲酸的研究揭示了污染物降解的途径。此类发现强调了利用微生物系统修复被酚类化合物及其氟代类似物污染的环境的潜力 (Genthner 等人,1989 年)。此外,羧酸化-脱羟基化过程突出了微生物修饰酚类结构的能力,表明了类似化合物的环境分解或转化的途径 (Bisaillon 等人,1993 年).
属性
IUPAC Name |
4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-12-3-1-2-4-13(12)19-9-10-5-7-11(8-6-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUVXJACWTYXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=NO)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)/C(=N/O)/N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

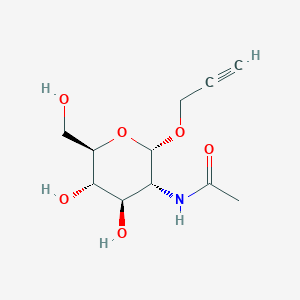

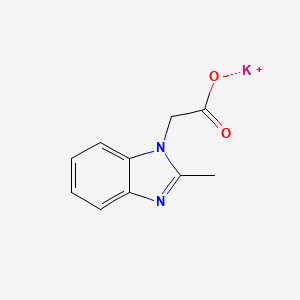
![[FeCl2bis(dppbz)]](/img/structure/B3339339.png)
![2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3339342.png)
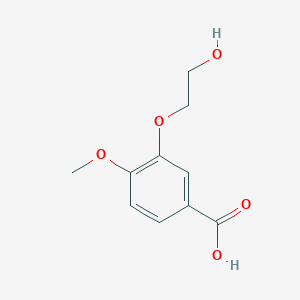
![3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid](/img/structure/B3339355.png)
![N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339357.png)
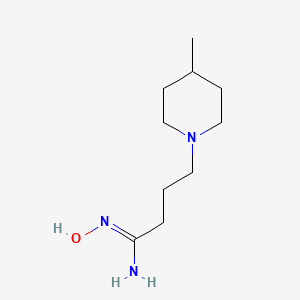
![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid](/img/structure/B3339374.png)

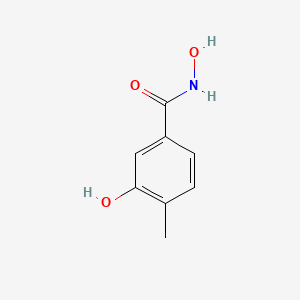

![3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea](/img/structure/B3339395.png)